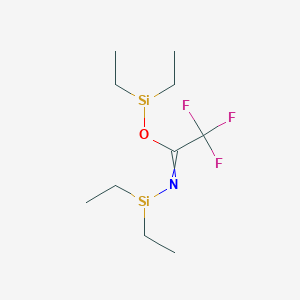

N,O-Bis(diethylhydrogensilyl)trifluoroacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide is a chemical compound with the molecular formula C10H22F3NOSi2 and a molecular weight of 285.46 g/mol . It is commonly used as a derivatizing reagent in gas chromatography (GC) due to its ability to form stable derivatives with various functional groups .

Applications De Recherche Scientifique

Silylation in Gas Chromatography

Silylation Process

Silylation involves the replacement of active hydrogen atoms in a compound with silyl groups, enhancing volatility and thermal stability, which is crucial for GC analysis. N,O-Bis(diethylhydrogensilyl)trifluoroacetamide serves as a silylation reagent, particularly effective for polar functional groups.

Applications in Analytical Chemistry

- Derivatization of Alcohols and Amides : This compound is extensively used to derivatize alcohols, amines, and carboxylic acids, allowing for improved detection limits in GC-MS analyses. The derivatized products exhibit increased sensitivity and reduced polarity, facilitating their separation and identification .

- Forensic Analysis : In forensic toxicology, N,O-bis(diethylhydrogensilyl)trifluoroacetamide is employed to analyze drugs and metabolites in biological samples. Its ability to derivatize benzodiazepines has been documented, showcasing its utility in identifying these compounds in complex matrices .

Silylation of Benzodiazepines

A study focused on optimizing silylation conditions for benzodiazepines demonstrated that N,O-bis(diethylhydrogensilyl)trifluoroacetamide effectively enhances the detection of these compounds in forensic samples. The research utilized multivariate analysis to evaluate the impact of various experimental conditions on silylation efficiency. Key findings include:

- Principal Component Analysis (PCA) revealed distinct clusters based on silylation responses, indicating that reaction time significantly influences the overall yield .

- ANOVA Boxplots illustrated the variability in response across different benzodiazepines under varying conditions, supporting the compound's effectiveness as a derivatizing agent .

Anticancer Research

Recent investigations have explored the potential anticancer properties of derivatives synthesized using N,O-bis(diethylhydrogensilyl)trifluoroacetamide. Compounds derived from this silylation process have shown significant cytotoxicity against various cancer cell lines.

- In Vitro Studies : Compounds synthesized using this reagent exhibited growth inhibition rates exceeding 75% against specific glioblastoma cell lines. The mechanism of action appears to involve apoptosis induction through DNA damage .

- In Vivo Studies : Further research utilizing genetically modified models indicated that certain derivatives possess notable anti-diabetic properties alongside anticancer activity, highlighting the compound's versatility beyond analytical applications .

Comparative Data Table

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Gas Chromatography | N,O-Bis(diethylhydrogensilyl)trifluoroacetamide | Enhanced sensitivity for polar compounds |

| Forensic Toxicology | Silylated Benzodiazepines | Improved identification in biological samples |

| Anticancer Research | Derivatives from Silylation | Significant cytotoxicity against glioblastoma cell lines |

| Anti-Diabetic Activity | Silylated Compounds | Lowered glucose levels in Drosophila models |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide involves the reaction of diethylhydrogensilane with trifluoroacetamide under controlled conditions. The reaction typically requires an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through distillation or chromatography to achieve the desired purity level.

Industrial Production Methods

Industrial production of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then packaged under inert gas to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide primarily undergoes derivatization reactions, where it reacts with various functional groups such as hydroxyl, amino, and carboxyl groups to form stable silyl derivatives . These reactions are essential in analytical chemistry for improving the volatility and stability of analytes in GC.

Common Reagents and Conditions

The derivatization reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Common reagents used in these reactions include N,O-Bis(diethylhydrogensilyl)trifluoroacetamide itself and a catalyst to facilitate the reaction .

Major Products Formed

The major products formed from these reactions are silyl derivatives of the original analytes. These derivatives are more volatile and stable, making them suitable for analysis by GC .

Mécanisme D'action

The mechanism of action of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide involves the formation of silyl derivatives through the reaction with functional groups in the analytes. The compound acts as a silylating agent, transferring its silyl group to the analyte, thereby increasing its volatility and stability . This process enhances the analyte’s detectability in GC and mass spectrometry.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,O-Bis(trimethylsilyl)trifluoroacetamide: Another silylating reagent used in GC, but with different silyl groups.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Similar in function but with a different molecular structure.

N,O-Bis(trimethylsilyl)acetamide: Used for similar purposes but with different reactivity and stability profiles.

Uniqueness

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide is unique due to its specific silyl groups, which provide distinct reactivity and stability characteristics. This makes it particularly suitable for certain analytical applications where other silylating reagents may not perform as effectively .

Activité Biologique

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide (DEHS-TFA) is an organosilicon compound that has gained attention for its potential biological applications, particularly in the field of analytical chemistry and drug analysis. This article aims to provide a detailed overview of the biological activity of DEHS-TFA, including its synthesis, properties, and applications, supported by relevant data and case studies.

DEHS-TFA is characterized by its unique structure, which includes two diethylhydrogensilyl groups and a trifluoroacetamide moiety. The compound can be synthesized through a series of reactions involving the appropriate silane derivatives and trifluoroacetic anhydride. The general reaction scheme can be outlined as follows:

- Synthesis Reaction :

R2SiH2+TFA→N O Bis diethylhydrogensilyl trifluoroacetamide

This reaction typically requires controlled conditions to ensure high yields and purity of the final product.

1. Analytical Applications

DEHS-TFA is primarily utilized as a silylating agent in gas chromatography (GC) and mass spectrometry (MS). Its ability to form stable derivatives with various functional groups enhances the volatility and detectability of analytes, making it invaluable in pharmaceutical analysis.

- Case Study : In a study analyzing gabapentin, DEHS-TFA was used to derivatize the compound for GC-MS analysis. The results indicated that the derivatization improved chromatographic peak resolution and intensity, allowing for more accurate quantification of gabapentin in biological samples .

2. Reactivity with Biological Molecules

The reactivity of DEHS-TFA with hydroxyl and amine groups allows for selective derivatization of biomolecules. This property is particularly useful in the analysis of amino acids and steroids, where precise quantification is necessary.

- Example : The derivatization of amino acids using DEHS-TFA resulted in improved GC-MS performance, with clear separation of amino acid derivatives observed .

Table 1: Comparison of Silylation Agents

| Silylation Agent | Volatility | Selectivity | Application Area |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)acetamide (BSTFA) | Moderate | High | Drug analysis |

| N,O-Bis(diethylhydrogensilyl)trifluoroacetamide (DEHS-TFA) | High | Moderate | Amino acid analysis |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Low | High | Steroid analysis |

Research Findings

Recent studies have highlighted the effectiveness of DEHS-TFA in various analytical applications:

- Study on Steroids : DEHS-TFA was employed to derivatize steroid hormones, facilitating their detection in complex biological matrices. The derivatives formed exhibited favorable GC-MS characteristics, enabling accurate identification and quantification .

- Drug Metabolism Studies : In pharmacokinetic studies, DEHS-TFA has been used to analyze drug metabolites in plasma and urine samples. The derivatives produced were stable and easily detectable, underscoring the compound's utility in drug metabolism research .

Propriétés

InChI |

InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h5-8H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERQTNAPNFAWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)N=C(C(F)(F)F)O[Si](CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F3NOSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N,O-Bis(diethylhydrogensilyl)trifluoroacetamide interact with thromboxane B2 and what are the downstream analytical benefits?

A1: N,O-Bis(diethylhydrogensilyl)trifluoroacetamide (DEHS-BSTFA) reacts with the methyl ester-methyloxime derivative of thromboxane B2 (TXB2) after treatment with diazomethane and O-methylhydroxylamine-HCl []. This reaction forms the diethylhydrogensilyl-cyclic diethylsilylene (DEHS-DES) derivative of TXB2. This derivative is advantageous for gas chromatography-mass spectrometry (GC-MS) analysis due to its improved volatility and distinct fragmentation pattern []. The DEHS-DES derivative produces characteristic ions, notably at m/z 269, which are valuable for identifying and quantifying TXB2 in biological samples using techniques like GC/HR-SIM [].

Q2: Can you elaborate on the structural changes observed when DEHS-BSTFA reacts with different isomers of 5β-pregnane-17,20,21-triols?

A2: DEHS-BSTFA reacts with 5β-pregnane-17,20,21-triols to yield DEHS-DES derivatives with distinct structures depending on the isomer []. For instance, 5β-Pregnane-3α,17α,20β,21-tetraol forms the 3α,21-bis-DEHS-17α,20β-DES derivative, while its 20α isomer primarily yields the 3α,17α-bis-DEHS-20α,21-DES derivative []. Interestingly, the latter derivative is believed to undergo facile isomerization to the less stable 3α,21-bis-DEHS-17α,20α-DES structure during electron ionization in mass spectrometry []. These structural differences, evidenced by isotope labeling and accurate mass measurements, contribute to distinct fragmentation patterns observed in mass spectra, aiding in the identification and characterization of these steroid isomers [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.